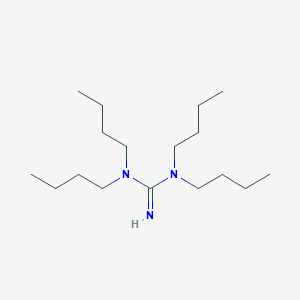
Guanidine, N,N,N',N'-tetrabutyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Guanidine, N,N,N',N'-tetrabutyl-, also known as Guanidine, N,N,N',N'-tetrabutyl-, is a useful research compound. Its molecular formula is C17H37N3 and its molecular weight is 283.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality Guanidine, N,N,N',N'-tetrabutyl- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Guanidine, N,N,N',N'-tetrabutyl- including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Chemical Synthesis
1.1 Role as a Base
TBG is commonly utilized as a strong organic base in chemical reactions. Its high basicity facilitates various nucleophilic substitutions and eliminations, making it suitable for synthesizing complex organic molecules. For instance, TBG has been employed in the synthesis of N,N'-disubstituted guanidines through innovative one-pot methodologies that yield high purity and efficiency .
1.2 Catalysis
TBG serves as an effective catalyst in several organic transformations. Its ability to stabilize charged intermediates allows for smoother reaction pathways. Research indicates that TBG can enhance reaction rates and selectivity in processes such as Michael additions and Diels-Alder reactions .
Biological Applications
2.1 Antiviral Properties
Guanidine derivatives, including TBG, have been investigated for their antiviral activities, particularly against influenza viruses. Studies demonstrate that guanidine-containing compounds can inhibit neuraminidase, an enzyme critical for viral replication . This property positions TBG as a potential lead compound for developing new antiviral agents.
2.2 Drug Development
The guanidine moiety is integral to many pharmaceutical compounds due to its hydrogen-bonding capabilities, which enhance bioactivity. TBG's structural features have been explored for developing drugs targeting various biological pathways, including those involved in cancer and infectious diseases .
Material Science
3.1 Polymer Chemistry
In polymer science, TBG has been used to modify the properties of polymers through guanidination processes. This modification can improve thermal stability and mechanical properties of polymeric materials, making them suitable for advanced applications in coatings and composites .
3.2 Supramolecular Chemistry
TBG has been utilized in supramolecular chemistry to form complexes with various substrates. Its ability to act as a hydrogen-bond donor and acceptor allows for the construction of intricate molecular architectures that can be used in sensors and drug delivery systems .
Data Tables
Case Studies
Case Study 1: Antiviral Activity
A study demonstrated that tetrabutylguanidine derivatives exhibited significant inhibitory effects on influenza neuraminidase activity. The synthesized compounds were tested in vitro, showing promise as potential antiviral agents against both influenza A and B strains.
Case Study 2: Catalytic Applications
In a recent investigation, TBG was employed as a catalyst in a Diels-Alder reaction involving cyclopentadiene and maleic anhydride. The reaction yielded high selectivity and conversion rates, showcasing TBG's effectiveness in facilitating organic transformations.
Propriétés
Numéro CAS |
145542-04-7 |
|---|---|
Formule moléculaire |
C17H37N3 |
Poids moléculaire |
283.5 g/mol |
Nom IUPAC |
1,1,3,3-tetrabutylguanidine |
InChI |
InChI=1S/C17H37N3/c1-5-9-13-19(14-10-6-2)17(18)20(15-11-7-3)16-12-8-4/h18H,5-16H2,1-4H3 |
Clé InChI |
FXJRXJXSLXNGBY-UHFFFAOYSA-N |
SMILES |
CCCCN(CCCC)C(=N)N(CCCC)CCCC |
SMILES canonique |
CCCCN(CCCC)C(=N)N(CCCC)CCCC |
Key on ui other cas no. |
145542-04-7 |
Synonymes |
1,1,3,3-tetrabutylguanidine |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















